

# In-Depth Technical Guide to (S)-morpholin-2-ylmethanol

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## Compound of Interest

Compound Name: (S)-morpholin-2-ylmethanol

Cat. No.: B189779

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-morpholin-2-ylmethanol**, a chiral morpholine derivative of significant interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, physical properties, synthesis protocols, and its application as a key building block for pharmacologically active molecules, particularly as a scaffold for dopamine D4 receptor antagonists.

## Core Data and Identifiers

**(S)-morpholin-2-ylmethanol** is a versatile chiral building block. Its unique structural and chemical properties make it a valuable starting material in the synthesis of complex molecules.

Identifier	Value
CAS Number	132073-83-7
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <sub>2</sub>
Molecular Weight	117.15 g/mol
IUPAC Name	[(2S)-morpholin-2-yl]methanol
Synonyms	(S)-2-Hydroxymethylmorpholine, (2S)-2-Morpholinemethanol

## Physicochemical Properties

A summary of the key physicochemical properties of **(S)-morpholin-2-ylmethanol** is provided below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Property	Value
Boiling Point	220.1 ± 15.0 °C (Predicted)
Density	1.045 ± 0.06 g/cm³ (Predicted)
pKa	14.36 ± 0.10 (Predicted)

## Synthesis of **(S)-morpholin-2-ylmethanol**

A reliable and efficient three-step synthesis for **(S)-morpholin-2-ylmethanol** has been developed, starting from the commercially available **(S)-3-amino-1,2-propanediol**. This method provides the target compound in good overall yield.

### Experimental Protocol

#### Step 1: Synthesis of **(S)-2-chloro-N-(2,3-dihydroxypropyl)acetamide**

To a solution of **(S)-3-amino-1,2-propanediol** in a mixture of acetonitrile and methanol, chloroacetyl chloride is added. The reaction proceeds to afford the corresponding amide in high yield.

#### Step 2: Synthesis of **(S)-morpholin-3-one**

The amide from Step 1 is cyclized to the morpholinone by treatment with potassium tert-butoxide in tert-amyl alcohol. This step proceeds without the need for protecting the primary alcohol.

#### Step 3: Synthesis of **(S)-morpholin-2-ylmethanol**

The final step involves the reduction of the morpholinone using Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) to yield **(S)-morpholin-2-ylmethanol**. This reducing agent

has been found to be superior to others like borane or lithium aluminum hydride in terms of yield.

## Application in the Synthesis of a Dopamine D4 Receptor Antagonist

**(S)-morpholin-2-ylmethanol** serves as a crucial chiral scaffold in the synthesis of potent and selective dopamine D4 (D4) receptor antagonists, such as the research compound ML398. The morpholine moiety is key to the compound's selectivity.

## Experimental Protocol: Synthesis of a D4 Receptor Antagonist (Illustrative Example based on ML398)

The synthesis of D4 receptor antagonists from **(S)-morpholin-2-ylmethanol** typically involves N-arylation of the morpholine nitrogen. An illustrative protocol is outlined below.

### Step 1: Boc Protection of **(S)-morpholin-2-ylmethanol**

The secondary amine of **(S)-morpholin-2-ylmethanol** is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in the subsequent steps.

### Step 2: Copper-Catalyzed N-Arylation

The Boc-protected **(S)-morpholin-2-ylmethanol** is coupled with a suitable aryl halide (e.g., 4-chlorobenzyl bromide for the synthesis of an ML398 analog) using a copper-catalyzed N-arylation reaction. This reaction is a key step in forming the core structure of the antagonist.

### Step 3: Deprotection

The Boc protecting group is removed under acidic conditions to yield the final D4 receptor antagonist.

### Characterization Data for a Representative D4 Antagonist (ML398):

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ , 400 MHz):  $\delta$  7.28 (d,  $J$  = 8.4 Hz, 2H), 7.22 (d,  $J$  = 8.4 Hz, 2H), 3.90 (d,  $J$  = 11.6 Hz, 1H), 3.75-3.65 (m, 2H), 3.55-3.45 (m, 2H), 2.85-2.75 (m, 1H), 2.65-2.55 (m, 1H), 2.20-2.10 (m, 1H), 2.05-1.95 (m, 1H).

- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ , 100 MHz):  $\delta$  137.9, 132.8, 130.5 (2C), 128.6 (2C), 67.2, 64.5, 60.4, 54.0, 50.9.
- HRMS (ESI): m/z calculated for  $\text{C}_{12}\text{H}_{17}\text{ClNO}$   $[\text{M}+\text{H}]^+$ , found.

## Dopamine D4 Receptor Signaling Pathway

The chiral morpholine scaffold is a key feature of ML398, a potent and selective antagonist of the dopamine D4 receptor. D4 receptors are G protein-coupled receptors (GPCRs) that play a significant role in various neurological processes. Understanding their signaling pathway is crucial for drug development.

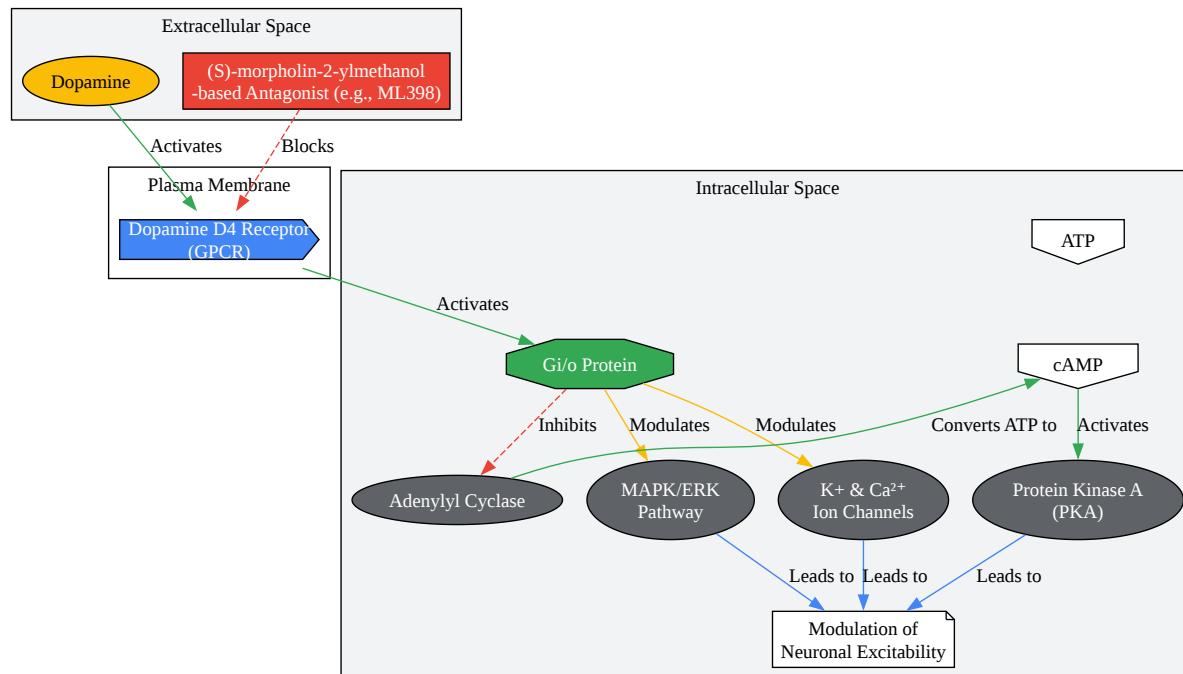
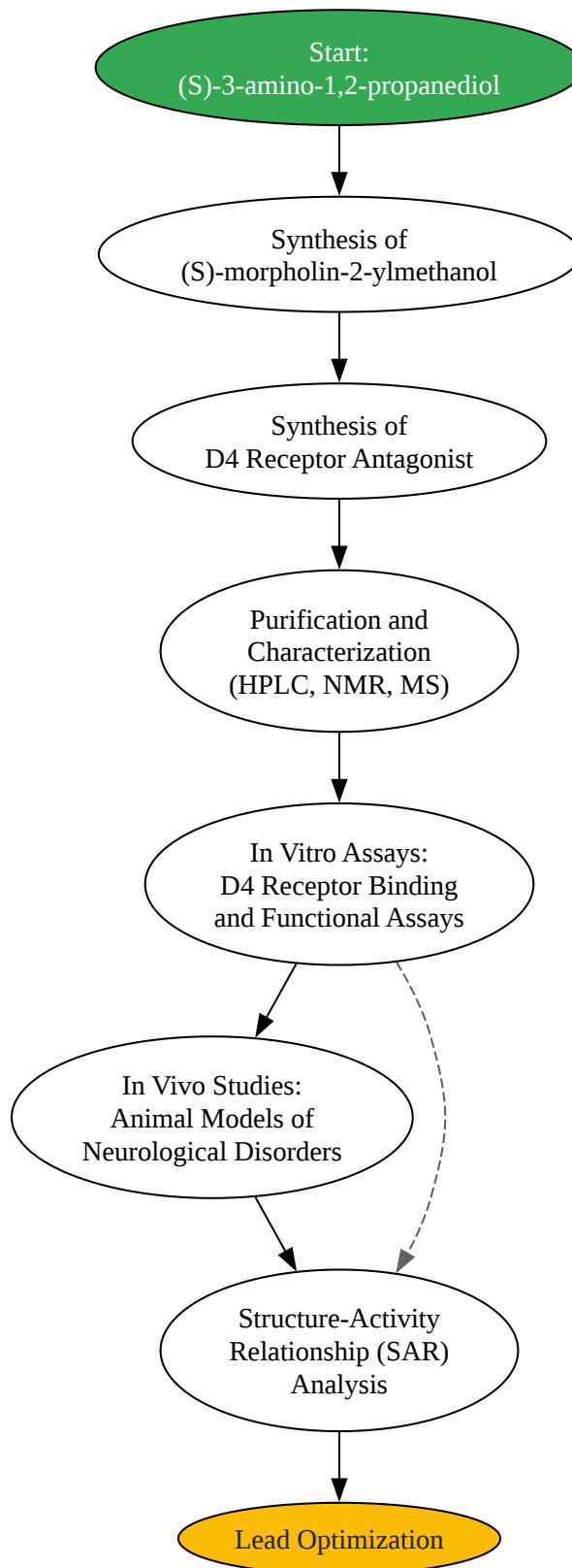
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Figure 1: Simplified signaling pathway of the Dopamine D4 Receptor.

## Experimental Workflow: Synthesis and Evaluation

The development of novel D4 receptor antagonists based on the **(S)-morpholin-2-ylmethanol** scaffold follows a structured workflow from synthesis to biological evaluation.



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Figure 2: General workflow for the development of D4 antagonists.

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